Cas no 83-24-9 (2,5-dimethyl-1-phenyl-1H-pyrrole)

2,5-dimethyl-1-phenyl-1H-pyrrole structure
83-24-9 structure
Nome del prodotto:2,5-dimethyl-1-phenyl-1H-pyrrole
Numero CAS:83-24-9
MF:C12H13N
MW:171.238322973251
MDL:MFCD00022464
CID:81711
PubChem ID:66518

2,5-dimethyl-1-phenyl-1H-pyrrole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5-Dimethyl-1-phenylpyrrole
    • 1-Phenyl-2,5-dimethylpyrrole
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole
    • 1H-Pyrrole, 2,5-dimethyl-1-phenyl-
    • Pyrrole, 2,5-dimethyl-1-phenyl-
    • JNXIFVSGXLGULI-UHFFFAOYSA-N
    • NSC163170
    • Pyrrole,5-dimethyl-1-phenyl-
    • KUC109839N
    • 1H-Pyrrole,5-dimethyl-1-phenyl-
    • 1-Phenyl-2,5-dimethyl-1H-pyrrole
    • STK197115
    • SBB061908
    • VP60073
    • 2,5-Dimethyl-1-phenyl-1H-
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole (ACI)
    • Pyrrole, 2,5-dimethyl-1-phenyl- (6CI, 7CI, 8CI)
    • 2,5-Dimethyl-N-phenylpyrrole
    • N-Phenyl-2,5-dimethylpyrrole
    • NSC 163170
    • NSC-163170
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole #
    • D92139
    • EN300-153598
    • KSC-248-048
    • SCHEMBL65301
    • G3AC4XDN4A
    • EINECS 201-461-2
    • InChI=1/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H
    • FS-3924
    • 83-24-9
    • OSM-S-25
    • FT-0610425
    • MFCD00022464
    • AM20041224
    • Z55669103
    • NS00038243
    • P1615
    • AKOS000285561
    • UNII-G3AC4XDN4A
    • DTXSID2058889
    • DB-056699
    • DTXCID7048328
    • 2,5-dimethyl-1-phenyl-1H-pyrrole
    • MDL: MFCD00022464
    • Inchi: 1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3
    • Chiave InChI: JNXIFVSGXLGULI-UHFFFAOYSA-N
    • Sorrisi: C1C=CC(N2C(C)=CC=C2C)=CC=1
    • BRN: 124370

Proprietà calcolate

  • Massa esatta: 171.10500
  • Massa monoisotopica: 171.105
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 151
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 4.9

Proprietà sperimentali

  • Colore/forma: Incerto
  • Densità: 0.96
  • Punto di fusione: 51-52 °C
  • Punto di ebollizione: 155-160°C 15mm
  • Punto di infiammabilità: 155-160°C/15mm
  • Indice di rifrazione: 1.519
  • PSA: 4.93000
  • LogP: 3.09410
  • Solubilità: Incerto.
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C

2,5-dimethyl-1-phenyl-1H-pyrrole Informazioni sulla sicurezza

  • Parola segnale:warning
  • Dichiarazione di pericolo: Keep Cold
  • Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
  • Codice categoria di pericolo: 20/21/22
  • Istruzioni di sicurezza: S36/37
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R20/21/22
  • TSCA:Yes
  • Condizioni di conservazione:Tenere freddo

2,5-dimethyl-1-phenyl-1H-pyrrole Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,5-dimethyl-1-phenyl-1H-pyrrole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB116259-25 g
2,5-Dimethyl-1-phenylpyrrole, 98%; .
83-24-9 98%
25g
€132.50 2023-05-10
Enamine
EN300-153598-0.05g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 95%
0.05g
$19.0 2023-02-14
Enamine
EN300-153598-2.5g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 95%
2.5g
$75.0 2023-02-14
eNovation Chemicals LLC
D756707-25g
2,5-DIMETHYL-1-PHENYLPYRROLE
83-24-9 98.0%
25g
$185 2024-06-07
Enamine
EN300-153598-1.0g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 95%
1g
$0.0 2023-06-07
eNovation Chemicals LLC
D756707-100g
2,5-Dimethyl-1-phenylpyrrole
83-24-9 98.0%
100g
$675 2023-09-04
Cooke Chemical
A3537612-1G
2,5-Dimethyl-1-phenylpyrrole
83-24-9 >98.0%(GC)
1g
RMB 120.80 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155233-100g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 >98.0%(GC)
100g
¥4199.90 2023-09-03
abcr
AB116259-50g
2,5-Dimethyl-1-phenylpyrrole, 98%; .
83-24-9 98%
50g
€202.50 2024-06-11
Fluorochem
011158-1g
2,5-Dimethyl-1-phenylpyrrole
83-24-9 >98.0%(GC)
1g
£10.00 2022-02-28

2,5-dimethyl-1-phenyl-1H-pyrrole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Ascorbic acid ;  1 h, 70 °C
Riferimento
Ascorbic acid as a multifunctional hydrogen bonding catalyst for Paal-Knorr synthesis of N-substituted mono- and bis-pyrroles: experimental and theoretical aspects
Ghaemi, Amin; et al, Research on Chemical Intermediates, 2023, 49(9), 4087-4102

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Benzenesulfonic acid, 3-phosphono-, zirconium(4+) salt, hydrate (2:1:?) ;  2 h, rt
Riferimento
Layered zirconium phosphate and phosphonate as heterogeneous catalyst in the preparation of pyrroles
Curini, Massimo; et al, Tetrahedron Letters, 2003, 44(20), 3923-3925

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: (TB-5-13)-Bis(N-methylmethanaminato)[N-methyl-N-[(1H-pyrrol-2-yl-κN)methyl]-1H-p… Solvents: Toluene ;  6 h, 75 °C
Riferimento
Pyrrole syntheses based on titanium-catalyzed hydroamination of diynes
Ramanathan, Balasubramanian; et al, Organic Letters, 2004, 6(17), 2957-2960

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  10 atm, rt; 3 h, 100 °C
Riferimento
Superbase-promoted multi-molecular acetylene/arylamine self-organization to 1-arylpyrroles
Schmidt, Elena Yu.; et al, Mendeleev Communications, 2020, 30(1), 109-111

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt nickel phosphide Solvents: Ethanol ,  Water ;  6 h, 2 MPa, rt → 150 °C
Riferimento
Breaking binary competitive adsorption in the domino synthesis of pyrroles from furan alcohols and nitroarenes over metal phosphide
Li, Xiang; et al, Applied Catalysis, 2022, 316,

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: 1,4-Dioxane ;  72 h, 120 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Indium-Catalyzed Formal N-Arylation and N-Alkylation of Pyrroles with Amines
Yonekura, Kyohei; et al, Advanced Synthesis & Catalysis, 2016, 358(18), 2895-2902

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  18 h, 65 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  1 h, rt
Riferimento
A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides
Kobeissi, Marwan; et al, Tetrahedron Letters, 2014, 55(15), 2523-2526

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Stereoisomer of bis[benzenaminato(2-)]di-μ-chlorodichlorotetrakis(pyridine)ditit… Solvents: Toluene ;  24 h, 140 °C
1.2 Reagents: Water
Riferimento
Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners
Kaper, Tobias; et al, Organometallics, 2023, 42(13), 1459-1464

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Benzene ;  reflux
Riferimento
Pyrrole syntheses based on titanium-catalyzed hydroamination of diynes
Ramanathan, Balasubramanian; et al, Organic Letters, 2004, 6(17), 2957-2960

Metodo di produzione 10

Condizioni di reazione
1.1 10 d, 50 °C
Riferimento
A Detective Story in Drug Discovery: Elucidation of a Screening Artifact Reveals Polymeric Carboxylic Acids as Potent Inhibitors of RNA Polymerase
Zhu, Weixing; et al, Chemistry - A European Journal, 2013, 19(26), 8397-8400

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Oxalic acid Solvents: Ethanol ;  30 min, 60 °C
Riferimento
Naturally occurring organic acids for organocatalytic synthesis of pyrroles via Paal-Knorr reaction
Mohsenzadeh, Farshid; et al, Research on Chemical Intermediates, 2020, 46(12), 5255-5262

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Ethanol ,  Acetic acid ;  5 min, rt
Riferimento
Paal-Knorr condensation for the synthesis of pyrrole derivatives under ultrasound irradiation
Zhang, Shu-wen; et al, Hebei Daxue Xuebao, 2009, 29(6), 618-622

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Acetic acid ;  10 min, 150 °C
1.2 Solvents: Water ;  4 h, cooled
2.1 10 d, 50 °C
Riferimento
A Detective Story in Drug Discovery: Elucidation of a Screening Artifact Reveals Polymeric Carboxylic Acids as Potent Inhibitors of RNA Polymerase
Zhu, Weixing; et al, Chemistry - A European Journal, 2013, 19(26), 8397-8400

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium, compd. with ruthenium (1:1) (supported on PVP) Solvents: Methanol ;  24 h, 0.5 MPa, rt → 100 °C
Riferimento
One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst
Chaudhari, Chandan; et al, New Journal of Chemistry, 2021, 45(22), 9743-9746

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Zirconium ,  Silica Solvents: Toluene ;  6 h, 150 °C
Riferimento
Zr-KIT-6 catalyzed renewable synthesis of N-aryl pyrroles for producing bioactive synthetic compounds
Manal, Arjun K.; et al, Applied Catalysis, 2023, 650,

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Benzene-d6
Riferimento
Reactions of "Cp2Ti:CH2" sources with acid anhydrides and imides
Cannizzo, Louis F.; et al, Journal of Organic Chemistry, 1985, 50(13), 2316-23

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Bismuth trinitrate pentahydrate ;  5 min, 90 °C
Riferimento
Paal-Knorr pyrrole synthesis in water
Akbaslar, Dilek; et al, Synthetic Communications, 2014, 44(9), 1323-1332

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene ;  5 h, 0.5 MPa, 110 °C
Riferimento
MOFs as Multifunctional Catalysts: Synthesis of Secondary Arylamines, Quinolines, Pyrroles, and Arylpyrrolidines over Bifunctional MIL-101
Cirujano, Francisco G.; et al, ChemCatChem, 2013, 5(2), 538-549

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: Gold (supported on thiol- and sulfonic acid-functionalized periodic mesoporo…) Solvents: Water ;  24 h, 80 °C
Riferimento
Water-Medium and Solvent-Free Organic Reactions over a Bifunctional Catalyst with Au Nanoparticles Covalently Bonded to HS/SO3H Functionalized Periodic Mesoporous Organosilica
Zhu, Feng-Xia; et al, Journal of the American Chemical Society, 2011, 133(30), 11632-11640

Metodo di produzione 20

Condizioni di reazione
1.1 Catalysts: Carbonyldihydrotris(triphenylphosphine)ruthenium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  30 min, 110 °C
1.2 24 h, reflux
Riferimento
Ruthenium-catalyzed conversion of 1,4-alkynediols into pyrroles
Pridmore, Simon J.; et al, Tetrahedron Letters, 2007, 48(29), 5115-5120

Metodo di produzione 21

Condizioni di reazione
1.1 Catalysts: Sulfuric acid, monododecyl ester, aluminum salt (3:1) Solvents: Water ;  36 h, rt
Riferimento
Room temperature aqueous Paal-Knorr pyrrole synthesis catalyzed by aluminum tris(dodecyl sulfate) trihydrate
Jafari, Abbas Ali; et al, Environmental Chemistry Letters, 2013, 11(2), 157-162

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Formic acid Solvents: Ethanol ;  3 h, rt
Riferimento
Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone
Ji, Xiao Ming; et al, Chinese Chemical Letters, 2010, 21(8), 919-921

Metodo di produzione 23

Condizioni di reazione
1.1 Catalysts: Hafnium ,  Silica Solvents: Dimethylformamide ;  6 h, 150 °C
Riferimento
N-aryl pyrrole synthesis from biomass derived furans and arylamine over Lewis acidic Hf doped mesoporous SBA-15 catalyst
Huang, Yao-Bing ; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(32), 12161-12167

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Palladium trifluoroacetate Solvents: Toluene ;  12 h, 100 °C
Riferimento
Efficient synthesis of substituted pyrroles through Pd(OCOCF3)2-catalyzed reaction of 5-hexen-2-one with primary amines
Chen, Xi; et al, Tetrahedron Letters, 2016, 57(47), 5215-5218

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Copper Solvents: Mesitylene
Riferimento
Reactions of N-sulfinylarylamines with carbonyl compounds and a nitrile in the presence of copper
Minami, Toru; et al, Journal of Organic Chemistry, 1976, 41(24), 3811-13

2,5-dimethyl-1-phenyl-1H-pyrrole Raw materials

2,5-dimethyl-1-phenyl-1H-pyrrole Preparation Products

2,5-dimethyl-1-phenyl-1H-pyrrole Letteratura correlata

Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司